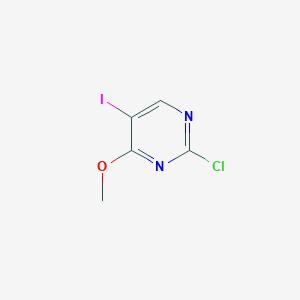

2-Chloro-5-iodo-4-methoxypyrimidine

Description

Contextualization within Halogenated Pyrimidine (B1678525) Chemistry

Halogenated pyrimidines are a class of pyrimidine derivatives where one or more hydrogen atoms on the pyrimidine ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation significantly alters the electronic properties and reactivity of the pyrimidine ring. The presence of electronegative halogen atoms makes the ring more electron-deficient, influencing its susceptibility to nucleophilic attack. semanticscholar.org The specific halogen and its position on the ring dictate the precise nature of these changes, allowing chemists to fine-tune the reactivity for specific synthetic purposes. aip.orgacs.org

The study of halogenated pyrimidines has been a fertile ground for research, leading to the development of various synthetic methodologies and the discovery of compounds with important biological activities. acs.org For instance, halogenated pyrimidines are used as radiosensitizers in cancer therapy, where they are incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.gov The C-5 position of the pyrimidine ring is a common site for halogenation, and various methods have been developed for the efficient introduction of halogens at this position. elsevierpure.com

Significance as a Versatile Synthetic Building Block for Advanced Molecular Architectures

2-Chloro-5-iodo-4-methoxypyrimidine is a trifunctionalized pyrimidine, possessing three distinct reactive sites: a chloro group at the 2-position, an iodo group at the 5-position, and a methoxy (B1213986) group at the 4-position. This arrangement of functional groups provides exceptional versatility as a synthetic building block. The chlorine and iodine atoms can be selectively displaced or participate in various cross-coupling reactions, allowing for the stepwise and controlled introduction of different substituents.

The differential reactivity of the C-Cl and C-I bonds is a key feature of this molecule. The C-Cl bond is generally more susceptible to nucleophilic aromatic substitution, while the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This orthogonality allows for a programmed approach to the synthesis of highly substituted and complex pyrimidine derivatives. For example, the chloro group can be displaced by a nucleophile, followed by a cross-coupling reaction at the iodo position, or vice versa.

The methoxy group at the 4-position also plays a crucial role. It is an electron-donating group, which can influence the reactivity of the other positions on the pyrimidine ring. Furthermore, it can be demethylated to reveal a hydroxyl group, providing another point for functionalization. The strategic placement of these three groups makes this compound a powerful precursor for the construction of diverse and complex molecular architectures that would be difficult to access through other synthetic routes.

Overview of Research Trajectories for Substituted Pyrimidines

Research into substituted pyrimidines is a dynamic and ever-expanding field, driven by the quest for new therapeutic agents, functional materials, and efficient synthetic methods. mdpi.comresearchtrends.net The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.org Consequently, a significant portion of research is directed towards the synthesis and biological evaluation of novel pyrimidine derivatives.

Current research trajectories in the field of substituted pyrimidines can be broadly categorized as follows:

Medicinal Chemistry: The development of new drugs remains a primary focus. Pyrimidine derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. nih.govgsconlinepress.com Researchers are continuously exploring new substitution patterns and functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Agrochemicals: Substituted pyrimidines also find application as herbicides and insecticides. Research in this area aims to develop new compounds with improved efficacy, selectivity, and environmental profiles. mdpi.com

Materials Science: The unique electronic and photophysical properties of certain pyrimidine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Synthetic Methodology: The development of novel and efficient methods for the synthesis and functionalization of the pyrimidine ring is an ongoing area of research. This includes the exploration of new catalytic systems, green chemistry approaches, and strategies for the regioselective introduction of substituents. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJHSXQYWBXOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Iodo 4 Methoxypyrimidine and Its Precursors

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The construction and modification of the pyrimidine ring are central to the synthesis of the target compound. These strategies can be broadly categorized into de novo synthesis, which builds the ring from acyclic precursors, and post-cyclization functionalization, which modifies a pre-existing pyrimidine core.

De novo Synthesis Approaches to Pyrimidine Scaffolds

De novo synthesis offers a versatile approach to constructing substituted pyrimidines by reacting smaller chemical fragments. nih.gov A common method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related nitrogen-containing species. nih.govmdpi.com For instance, the reaction of appropriately substituted α,β-unsaturated esters with malononitrile (B47326) in the presence of a base like sodium methoxide (B1231860) can lead to tetrahydropyridine-3-carbonitriles, which can then be cyclized with guanidine (B92328) systems to form pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.gov

Another approach involves the cyclization of chalcones with guanidine hydrochloride in the presence of a base to yield unsymmetrical pyrimidines. nih.gov The choice of starting materials in these de novo syntheses directly influences the initial substitution pattern of the pyrimidine ring, which can then be further modified.

A deconstruction-reconstruction strategy has also been developed, where existing pyrimidine-containing compounds are transformed into other nitrogen heterocycles. This involves converting pyrimidines into their N-arylpyrimidinium salts, which can then be cleaved and re-cyclized to form a variety of heterocyclic structures. nih.gov

Post-Cyclization Functionalization and Derivatization

Once the pyrimidine ring is formed, a variety of functionalization reactions can be employed to introduce or modify substituents. This is a common strategy for accessing highly functionalized pyrimidines. nih.gov For instance, existing pyrimidines can be converted into other heterocycles like pyrazoles through skeletal editing, a process that involves formal carbon deletion. escholarship.org

The pyrimidine core can also serve as a directing group for C-H functionalization, allowing for the introduction of substituents at specific positions. escholarship.org Furthermore, perhalogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, can act as scaffolds for sequential nucleophilic aromatic substitution reactions, although this can sometimes lead to mixtures of regioisomers. nih.gov

Targeted Halogenation and Alkoxylation Techniques

The introduction of the chloro, iodo, and methoxy (B1213986) groups onto the pyrimidine core requires specific and often regioselective chemical transformations.

Regioselective Iodination of Pyrimidine Intermediates

The iodination of pyrimidines is a critical step in the synthesis of 2-Chloro-5-iodo-4-methoxypyrimidine. Electrophilic iodination is a common method for creating C-I bonds in aromatic systems. mdpi.com However, due to the relatively low reactivity of iodine, this reaction often requires harsh conditions or the use of strong oxidizing agents. mdpi.comsemanticscholar.org

Several methods have been developed for the regioselective C-5 iodination of pyrimidines. One approach utilizes molecular iodine in the presence of sodium nitrite (B80452), which serves as a mild and environmentally friendly iodinating reagent. heteroletters.org Another eco-friendly method involves the use of solid iodine and silver nitrate (B79036) under solvent-free conditions, offering high yields and short reaction times. mdpi.comsemanticscholar.org The combination of iodine and nitrate salts has been shown to be effective for regioselective iodination. mdpi.com Hydroiodic acid has also been employed for the iodination of chloro-substituted pyrimidines. nih.gov

The table below summarizes various reagents and conditions used for the iodination of pyrimidine derivatives.

| Reagent System | Conditions | Key Features | Reference(s) |

| I₂ / NaNO₂ | Room Temperature, Acetonitrile | Mild, high-yielding, regioselective | heteroletters.org |

| Solid I₂ / AgNO₃ | Solvent-free, Mechanical Grinding | Eco-friendly, rapid, high yields | mdpi.comsemanticscholar.org |

| Hydroiodic Acid | Room Temperature | Effective for chloro-substituted pyrimidines | nih.gov |

| N-Iodosuccinimide (NIS) | Various | Common iodinating agent | heteroletters.org |

Selective Chlorination Protocols in Pyrimidine Synthesis

Chlorination of pyrimidine intermediates is another key transformation. A widely used reagent for converting hydroxypyrimidines to chloropyrimidines is phosphorus oxychloride (POCl₃). mdpi.comchemicalbook.comgoogle.com This reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270). mdpi.comresearchgate.net Solvent-free chlorination using equimolar amounts of POCl₃ has been developed as a more environmentally friendly alternative to using excess reagent. mdpi.comresearchgate.net

Other chlorinating agents include N-chlorosuccinimide (NCS), which can be used under mild conditions. mostwiedzy.pl For instance, treatment of uridine (B1682114) derivatives with NCS and sodium azide (B81097) leads to the formation of 5-chlorouridines. mostwiedzy.pl

The following table outlines different chlorination methods for pyrimidine systems.

| Reagent | Substrate Type | Conditions | Reference(s) |

| POCl₃ | Hydroxypyrimidines | High temperature, optional base | mdpi.comchemicalbook.comgoogle.com |

| POCl₃ (equimolar) | Hydroxypyrimidines | Solvent-free, high temperature | mdpi.comresearchgate.net |

| N-Chlorosuccinimide (NCS) | Uridine derivatives | Room temperature, with NaN₃ | mostwiedzy.pl |

| SO₂Cl₂ | Uridine derivatives | 1,2-dichloroethane | mostwiedzy.pl |

Methoxylation Strategies at the Pyrimidine Core

The introduction of a methoxy group onto the pyrimidine ring is typically achieved through the methoxylation of a halogenated precursor. A common method involves the reaction of a chloropyrimidine with sodium methoxide in methanol (B129727). semanticscholar.org This nucleophilic substitution reaction is an effective way to install the methoxy group at the desired position.

For instance, the synthesis of 5-iodo-4-methoxypyrimidine (B2409281) can be achieved by treating 4-chloro-5-iodopyrimidine (B1631505) with sodium methoxide in methanol. semanticscholar.org This highlights the sequential nature of the synthesis, where halogenation precedes alkoxylation.

Precursor Compound Synthesis and Transformation Pathways

The construction of this compound relies on the chemical manipulation of more readily available pyrimidine compounds. These transformations often involve the sequential introduction or modification of functional groups at specific positions of the pyrimidine ring.

Synthesis from Related Pyrimidine Derivatives

The synthesis of the target compound can be achieved by starting with pyrimidine derivatives that already possess some of the required functional groups. Key precursors include 4-chloro-5-iodopyrimidine and 5-iodopyrimidine-2-amine.

One synthetic approach begins with 4-chloro-5-iodopyrimidine. The introduction of a methoxy group at the 4-position can be accomplished through nucleophilic substitution of the chloro group. This reaction typically involves treating 4-chloro-5-iodopyrimidine with sodium methoxide in methanol. sigmaaldrich.com The greater reactivity of the chlorine atom at the 4-position compared to the iodine atom at the 5-position allows for selective methoxylation.

Alternatively, 5-iodopyrimidine-2-amine serves as a viable starting material. A common transformation involves the conversion of the amino group at the 2-position to a chloro group. This can be achieved through a Sandmeyer-type reaction. For instance, treating 5-iodopyrimidine-2-amine with copper(II) chloride (CuCl₂) and a nitrite source, such as tributyl nitrite, in an appropriate solvent like acetonitrile, can yield 2-chloro-5-iodopyrimidine (B183918). chemicalbook.com Subsequent methoxylation at the 4-position would then be required to complete the synthesis.

Another relevant precursor is 2,4-dichloro-5-iodopyrimidine. Selective methoxylation of this compound can potentially yield this compound. The reaction conditions, such as the stoichiometry of the methoxide reagent and the temperature, would be critical to favor the substitution of the chlorine at the 4-position over the one at the 2-position. thieme-connect.de

The synthesis of a related compound, 4-chloro-5-iodo-6-methoxypyrimidine, has been reported starting from 4-chloro-6-methoxypyrimidine. clockss.org This process involves lithiation at the 5-position using lithium diisopropylamide (LDA) followed by quenching with iodine. clockss.org This methodology highlights a strategy for introducing the iodo group at a specific position on a pre-functionalized pyrimidine ring.

Table 1: Synthesis of Pyrimidine Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-chloro-5-iodopyrimidine | NaOMe, CH₃OH, rt, 6h | 5-iodo-4-methoxypyrimidine | sigmaaldrich.com |

| 5-iodopyrimidine-2-amine | CuCl₂, tributyl nitrite, acetonitrile, 70°C, 5-6h | 2-chloro-5-iodopyrimidine | chemicalbook.com |

| 4-chloro-6-methoxypyrimidine | 1. LDA, THF, -78°C; 2. I₂ | 4-chloro-5-iodo-6-methoxypyrimidine | clockss.org |

Reduction and Oxidation Reactions in Precursor Modification

Reduction and oxidation reactions are fundamental tools for modifying pyrimidine precursors to introduce or alter functional groups necessary for the synthesis of this compound.

A common reduction reaction in pyrimidine chemistry is the conversion of a nitro group to an amino group. This transformation is often a key step when the starting material is a nitropyrimidine. For example, a nitro-iodopyrimidine precursor could be reduced to the corresponding amino-iodopyrimidine. Various reducing agents can be employed for this purpose, including tin(II) chloride (SnCl₂) or iron powder in the presence of an acid. chemicalbook.comnih.gov The resulting amino group can then be a handle for further transformations, such as diazotization. The selective reduction of a nitro group in the presence of other reducible functional groups is a significant advantage of these methods. niscpr.res.inasianpubs.org

Oxidation reactions are also employed to modify pyrimidine precursors. For instance, the oxidation of a methyl group on the pyrimidine ring can yield a carboxylic acid. This carboxylic acid can then be a precursor for other functional groups. Common oxidizing agents for converting aryl methyl groups to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or stronger oxidizing systems like vanadium pentoxide in sulfuric acid. google.comlibretexts.org The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyrimidine ring.

Table 2: Examples of Reduction and Oxidation in Pyrimidine Precursor Synthesis

| Reaction Type | Starting Material (General) | Reagents and Conditions | Product (General) |

| Reduction | Nitro-iodopyrimidine | SnCl₂ or Fe/acid | Amino-iodopyrimidine |

| Oxidation | Methyl-iodopyrimidine | KMnO₄ or V₂O₅/H₂SO₄ | Iodo-pyrimidinecarboxylic acid |

Diazotization and Iodination in Related Pyridine Synthesis

The introduction of an iodine atom onto a heterocyclic ring can often be achieved through a diazotization-iodination sequence, commonly known as the Sandmeyer reaction. While this reaction is widely applied in the synthesis of aryl iodides, its principles are also applicable to heterocyclic systems like pyridine, which can serve as an analogue for understanding pyrimidine chemistry. nih.gov

In a typical procedure, an amino-substituted pyridine is treated with a source of nitrous acid, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., sulfuric acid), to form a diazonium salt. nih.gov This intermediate is often unstable and is immediately treated with an iodide source, such as potassium iodide (KI), to yield the corresponding iodo-pyridine. nih.gov The reaction conditions, particularly the temperature, are critical for the successful formation and subsequent reaction of the diazonium salt.

This methodology can be conceptually applied to the synthesis of iodo-pyrimidines. For example, an aminopyrimidine precursor could be converted to an iodopyrimidine via diazotization followed by treatment with an iodide salt. The efficiency of this reaction on the pyrimidine system would depend on the stability of the pyrimidine diazonium salt and the reactivity of the specific isomer.

Table 3: General Scheme for Diazotization-Iodination

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Diazotization | Amino-heterocycle | NaNO₂, H₂SO₄ | Heterocycle-diazonium salt |

| 2. Iodination | Heterocycle-diazonium salt | KI | Iodo-heterocycle |

Chemical Reactivity and Advanced Derivatization of 2 Chloro 5 Iodo 4 Methoxypyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative nitrogen atoms and halogen substituents, renders it susceptible to nucleophilic aromatic substitution (SNAr). In 2-Chloro-5-iodo-4-methoxypyrimidine, the chloro, iodo, and methoxy (B1213986) groups are all potential leaving groups, and their displacement by nucleophiles is a key strategy for derivatization.

Selective Displacement of Halogen and Methoxy Groups

The reactivity of the leaving groups in SNAr reactions on pyrimidines generally follows the order of activation of the ring positions: C4 > C2 > C5. uwindsor.carug.nl For 2,4-dihalopyrimidines, the 4-position is typically more reactive towards nucleophilic attack than the 2-position. scispace.com This selectivity is primarily governed by the electronic effects of the ring nitrogen atoms. The nitrogen at position 1 provides greater activation to the adjacent C2 and C6 positions, while the nitrogen at position 3 activates the C2 and C4 positions. The cumulative effect results in the C4 position being the most electrophilic.

In the case of this compound, the chlorine atom at the C2 position and the methoxy group at the C4 position are the primary sites for nucleophilic attack. While direct comparative studies on the selective displacement for this specific molecule are not extensively detailed in the provided search results, general principles of pyrimidine chemistry suggest that the methoxy group at the more activated C4 position would be more labile than the chloro group at the C2 position under certain conditions. However, the nature of the nucleophile and reaction conditions play a crucial role in determining the regioselectivity. For instance, harder nucleophiles might favor displacement of the methoxy group, while softer nucleophiles might preferentially react at the chloro-substituted carbon.

Reactivity of this compound towards Various Nucleophiles

The reaction of this compound with a variety of nucleophiles allows for the introduction of diverse functional groups. Common nucleophiles employed in SNAr reactions with halopyrimidines include amines, alkoxides, and thiolates.

For example, the reaction of similar 2-chloropyrimidine (B141910) derivatives with amines, such as isopropylamine, in the presence of a base like triethylamine (B128534) (TEA) leads to the formation of the corresponding 2-aminopyrimidine. google.com This type of reaction is fundamental in the synthesis of many biologically active compounds. The general reaction involves heating the pyrimidine derivative with the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF). google.com

The methoxy group at C4 can also be displaced by strong nucleophiles. For instance, reactions with sodium methoxide (B1231860) can lead to methoxy exchange, although in this case, it would be a degenerate reaction. However, using a different alkoxide would result in a new ether linkage.

The table below summarizes the expected reactivity of this compound with different classes of nucleophiles based on general pyrimidine chemistry.

| Nucleophile Class | Example Nucleophile | Expected Product Type |

| Amines | Isopropylamine | 2-Alkylamino-5-iodo-4-methoxypyrimidine |

| Alkoxides | Sodium Ethoxide | 2-Chloro-5-iodo-4-ethoxypyrimidine |

| Thiolates | Sodium Thiophenoxide | 2-Chloro-5-iodo-4-(phenylthio)pyrimidine |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the functionalization of heterocyclic compounds. The presence of both a chloro and an iodo substituent on the pyrimidine ring of this compound opens up avenues for selective and sequential cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling for analogous compounds)

Palladium catalysts are widely used to mediate cross-coupling reactions of halopyrimidines. uwindsor.carug.nl The Stille coupling, which involves the reaction of an organostannane with an organic halide, is a well-established method for creating C-C bonds. uwindsor.ca For halopyrimidines, the reactivity of the halogen leaving group in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl, which is the reverse of the typical trend in SNAr reactions. This difference in reactivity is due to the oxidative addition step in the catalytic cycle, where the C-I bond is weaker and more readily cleaved by the palladium(0) complex than the C-Cl bond.

In the context of this compound, the C-I bond at the C5 position is expected to be significantly more reactive in palladium-catalyzed couplings than the C-Cl bond at the C2 position. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations. For instance, Stille coupling of a similar 5-halopyrimidine with an organotin reagent in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) would be expected to yield the 5-substituted product. scispace.com

Application of Cross-Coupling in Building Complex Architectures

The ability to selectively functionalize multiple positions on the pyrimidine ring through a combination of cross-coupling and SNAr reactions is instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the core structure of this compound can be elaborated to create kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The synthesis of such complex molecules often relies on the stepwise introduction of various substituents to optimize biological activity. google.com

The sequential functionalization of di- and tri-halogenated pyrimidines has been successfully employed to build a wide array of complex heterocyclic systems. researchgate.net The principles governing the reactivity of this compound align with these established strategies, making it a valuable precursor for the synthesis of novel and intricate molecular architectures.

Electrophilic and Radical Reactions on the Pyrimidine Core

The pyrimidine ring, while generally considered electron-deficient, can undergo electrophilic and radical-mediated reactions, particularly when activated by electron-donating groups. The presence of a methoxy group at the C4 position in this compound can influence the regioselectivity of such reactions.

Electrophilic Halogenation at Unsubstituted Positions

The 4-methoxy group in pyrimidine derivatives donates electrons through resonance, which can activate the C5 position for electrophilic attack. This directing effect is a key principle in the functionalization of the pyrimidine core. For instance, the synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidines involves the direct iodination of the corresponding 6-substituted 2,4-diaminopyrimidines at the C5 position using N-iodosuccinimide (NIS) in acetonitrile. nih.gov This demonstrates the feasibility of electrophilic halogenation at the otherwise unsubstituted C5 position, driven by the activating nature of substituents on the ring. nih.gov

In a related context, the synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can be achieved by iodinating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF), resulting in a high yield. While this is not a direct halogenation of a monocyclic pyrimidine, it highlights the use of NIS for introducing iodine at an activated position of a pyrimidine-fused system.

Radical-Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of halogenated pyrimidines. The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate aryl radicals, which can then participate in various transformations. Photoredox catalysis has emerged as a powerful tool for initiating such radical cascade reactions. For example, 5-iodo-2-methoxypyrimidine (B1277562) can be utilized in photoredox catalytic radical cascade reactions to synthesize complex indole (B1671886) alkaloids. aablocks.com

While direct studies on radical-mediated transformations of this compound are not extensively documented, the reactivity of similar iodo-pyrimidines suggests its potential as a substrate in such reactions. The photolysis of 5-iodopyrimidines in the presence of heteroarenes has been shown to yield 5-(hetero)arylpyrimidines, although the high reactivity of a 4-chloro substituent can sometimes lead to lower yields. shu.ac.uk This indicates that the C-I bond can be selectively targeted under photochemical conditions to form C-C bonds.

Dehalogenation Studies and Reaction Mechanisms

Dehalogenation of halopyrimidines is a significant transformation in synthetic chemistry, allowing for the removal of halogen atoms and the introduction of hydrogen or other functional groups. Both catalytic and non-catalytic methods have been explored for this purpose.

Catalytic Dehalogenation Strategies

Catalytic methods are often preferred for their efficiency and mild reaction conditions. Palladium-catalyzed reactions are particularly prominent in this area. For instance, a ligand-free, palladium-catalyzed method using tetramethyldisiloxane (TMDS) on water has been developed for the dehalogenation of aryl halides. researchgate.net This method is considered environmentally friendly.

Another approach involves the use of thymidylate synthetase, which has been shown to catalyze the dehalogenation of 5-bromo- and 5-iodo-2'-deoxyuridylate. nih.gov While this is an enzymatic process, it underscores the principle of catalytic dehalogenation at the C5 position of a pyrimidine ring.

The following table summarizes some catalytic dehalogenation strategies applicable to halopyrimidines:

| Catalyst System | Substrate Type | Product | Reference |

| PdCl2/TMDS/Water | Aryl Halides | Dehalogenated Aryl Compound | researchgate.net |

| Thymidylate Synthetase | 5-Halo-2'-deoxyuridylate | 2'-deoxyuridylate | nih.gov |

Hydrolytic Pathways of Halogenated Methoxypyrimidines

The hydrolysis of halogenated methoxypyrimidines can lead to dehalogenation or the formation of hydroxypyrimidines, depending on the reaction conditions and the substitution pattern of the pyrimidine ring. For example, 2-chloro-4-methoxypyrimidine (B1349098) has been observed to undergo hydrolysis with hot hydriodic acid to yield uracil. researchgate.net This reaction involves both dehalogenation and demethylation.

In a different scenario, the hydrolysis of 4-chloro-2,6-dimethylpyrimidine (B189592) with hot hydriodic acid leads to the formation of its 4-iodo analogue at lower temperatures, demonstrating a transhalogenation reaction. researchgate.net This highlights the complex reactivity of halopyrimidines under hydrolytic conditions. The presence of the methoxy group can influence the reaction pathway, potentially through its electronic effects on the stability of intermediates.

The table below outlines the products of hydrolysis for some halogenated pyrimidines:

| Substrate | Reagent | Product(s) | Reference |

| 2-Chloro-4-methoxypyrimidine | Hot Hydriodic Acid | Uracil | researchgate.net |

| 4-Chloro-2,6-dimethylpyrimidine | Hot Hydriodic Acid | 4-Iodo-2,6-dimethylpyrimidine | researchgate.net |

| 5-Chlorouracil | Hot Hydriodic Acid | Uracil | researchgate.net |

| 4-Chloro-2,6-dimethoxypyrimidine | Hot Hydriodic Acid | 6-Iodouracil | researchgate.net |

Applications of 2 Chloro 5 Iodo 4 Methoxypyrimidine in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) core, coupled with the distinct electronic properties of its substituents, makes 2-Chloro-5-iodo-4-methoxypyrimidine an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The chlorine and iodine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions, while the methoxy (B1213986) group can modulate the reactivity of the pyrimidine ring.

Building Blocks for Polycyclic Pyrimidine Derivatives

The construction of polycyclic systems containing a pyrimidine ring is a significant area of research due to the prevalence of such motifs in biologically active molecules. This compound serves as a linchpin in the synthesis of these complex structures. For instance, the sequential or one-pot displacement of the chloro and iodo substituents with various nucleophiles can lead to the formation of annulated pyrimidine systems. Furthermore, the iodine atom is particularly amenable to intramolecular cyclization reactions, facilitating the creation of fused ring systems.

An efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described, highlighting the utility of functionalized pyrimidines in combinatorial chemistry. nih.gov

Precursor for Fused Pyrimidine Architectures

The development of fused pyrimidine architectures is of great interest in medicinal chemistry. The reactivity of this compound can be harnessed to construct such frameworks. For example, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a side chain that can subsequently undergo cyclization onto the pyrimidine ring. The iodine at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, or vinyl groups, which can then be elaborated into fused ring systems.

Contribution to the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic functionalization of this core with substituents that can modulate its physicochemical and pharmacological properties is a key strategy in drug discovery.

Synthesis of Compounds with Potential Bioactivity (e.g., enzyme inhibitors)

The versatility of this compound allows for its incorporation into a variety of scaffolds with potential biological activity. For instance, it can be used as a key intermediate in the synthesis of protein kinase inhibitors. google.com The pyrimidine core can mimic the hydrogen bonding pattern of the adenine (B156593) base of ATP, while the substituents at the 2, 4, and 5-positions can be tailored to achieve potent and selective inhibition of specific kinases. The chloro group can be displaced by amines to introduce side chains that interact with the hinge region of the kinase, while the iodo group can be used to explore interactions with other regions of the active site through halogen bonding or further functionalization.

| Reactant | Catalyst/Reagent | Product Class | Potential Biological Activity |

| This compound | Amines | 2-Amino-5-iodo-4-methoxypyrimidine derivatives | Enzyme inhibitors |

| This compound | Boronic acids/esters | 2-Aryl-5-iodo-4-methoxypyrimidine derivatives | Kinase inhibitors |

| This compound | Alkynes | 2-Alkynyl-5-iodo-4-methoxypyrimidine derivatives | Antiviral agents |

Development of Scaffolds for Medicinal Chemistry Research

The ability to selectively functionalize each position of the this compound scaffold makes it an invaluable tool for medicinal chemistry research. lookchem.com By systematically varying the substituents at the 2, 4, and 5-positions, chemists can generate libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This allows for the rapid identification of lead compounds and the optimization of their pharmacological properties. The methoxy group can also be demethylated to provide a handle for further derivatization.

Utility in Agrochemical and Specialty Chemical Synthesis

The applications of this compound extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. lookchem.com The pyrimidine core is found in a number of herbicides, fungicides, and insecticides. The unique reactivity of this halogenated pyrimidine allows for the synthesis of novel agrochemical candidates with improved efficacy and environmental profiles.

In the field of specialty chemicals, this compound can be used as a building block for the synthesis of materials with specific optical or electronic properties. The presence of the heavy iodine atom can influence the photophysical properties of the resulting molecules, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or as components of functional polymers.

| Application Area | Synthetic Transformation | Resulting Compound Class |

| Agrochemicals | Nucleophilic substitution with anilines or phenols | Substituted pyrimidine herbicides/fungicides |

| Specialty Chemicals | Palladium-catalyzed cross-coupling reactions | Aryl or alkynyl-substituted pyrimidines for materials science |

Design and Synthesis of Agrochemically Active Compounds

Substituted pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, particularly fungicides. google.comdokumen.pub The inherent biological activity of the pyrimidine scaffold, combined with the ability to introduce diverse functional groups, allows for the fine-tuning of efficacy, selectivity, and environmental profile. This compound serves as a key building block for creating libraries of novel compounds for agrochemical screening.

The design of potent agrochemicals often involves creating molecules with specific aryl or heteroaryl moieties linked to a core heterocycle. The this compound scaffold is ideally suited for this purpose. The iodine atom at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, enabling the introduction of a wide range of substituents. semanticscholar.orgmdpi.com Following the coupling reaction, the chlorine atom at the C2 position can be targeted for nucleophilic aromatic substitution, allowing for the addition of amine, thiol, or alkoxy groups. This stepwise approach is crucial for building the complex structures found in many modern fungicides. chemicalbook.comnih.gov

For instance, a patent for fungicidal pyrimidine derivatives describes related structures like 4-Chloro-5-iodo-2-methylthio-6-trifluoromethylpyrimidine, highlighting the importance of the chloro-iodo-pyrimidine core in accessing agrochemically relevant chemical space. google.com The synthesis of such compounds underscores a common strategy: using a halogenated pyrimidine as a versatile platform for diversification.

Table 1: Related Halogenated Pyrimidine Intermediates in Agrochemical Synthesis

| Intermediate Compound | Application/Reaction Type | Reference |

| 4-Chloro-5-iodo-2-methylthio-6-trifluoromethylpyrimidine | Intermediate for fungicidal pyrimidine derivatives. google.com | google.com |

| 2,4-Diamino-5-iodo-6-substituted pyrimidines | Precursors for Suzuki coupling reactions to introduce aryl groups for potential bioactive compounds. mdpi.com | mdpi.com |

| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Starting material for synthesis of potential antimicrobial agents via nucleophilic substitution at the C4-Cl position. nih.gov | nih.gov |

Role in the Production of Specialty Chemicals

The utility of this compound extends to the synthesis of various specialty chemicals, which are complex organic molecules designed for specific research or industrial applications. Its value lies in the predictable and differential reactivity of its functional groups, which allows chemists to perform sequential and site-selective modifications.

The primary advantage of this scaffold is the reactivity difference between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions. This chemoselectivity enables the initial introduction of a carbon-based substituent at the C5 position while leaving the C2-Cl bond intact for subsequent transformations. semanticscholar.orgchemicalbook.com

Research on related iodo-pyrimidine analogs demonstrates their successful use in Stille palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a fundamental process in building complex molecules. semanticscholar.org Once the C5 position has been functionalized, the chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles. For example, studies on 2-chloro-5-iodopyrimidine (B183918) show it can undergo nucleophilic substitution with morpholine (B109124) or be used in further coupling reactions to synthesize intermediates for biologically active molecules. chemicalbook.com This two-step functionalization capability is a hallmark of a versatile building block in modern organic synthesis.

Table 2: Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reactive Site | Bond Formed / Group Introduced | Description | Reference |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | C5-Iodine | C-C | Allows introduction of aryl, heteroaryl, or alkyl groups. semanticscholar.orgmdpi.com | semanticscholar.orgmdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Chlorine | C-N, C-O, C-S | Allows introduction of amines, alcohols, thiols, and other nucleophiles. chemicalbook.comnih.gov | chemicalbook.comnih.gov |

Computational and Theoretical Investigations of 2 Chloro 5 Iodo 4 Methoxypyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the properties of heterocyclic compounds. researchgate.netnih.gov The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is often paired with basis sets like 6-311++G(d,p) or Def2-SVP to provide reliable results for geometry and electronic properties. researchgate.netscience.gov

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. For 2-Chloro-5-iodo-4-methoxypyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyrimidine (B1678525) ring and its substituents (chloro, iodo, and methoxy (B1213986) groups).

The optimization process yields key structural parameters. For instance, in similar pyrimidine derivatives, the bond lengths and angles calculated via DFT have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov This process would confirm the planarity of the pyrimidine ring and the spatial orientation of the methoxy group relative to the ring. The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical nature.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on similar structures)

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-Cl | Bond length between Carbon and Chlorine | ~1.75 Å |

| C-I | Bond length between Carbon and Iodine | ~2.10 Å |

| C-O | Bond length in the methoxy group | ~1.36 Å |

| N-C-N | Bond angle within the pyrimidine ring | ~120° |

| C-O-C | Bond angle of the methoxy ether linkage | ~118° |

Note: These values are illustrative and based on general parameters for similar functional groups on aromatic rings.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. science.gov

Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net For this compound, this analysis would predict characteristic frequencies for:

C-H stretching and bending in the pyrimidine ring and methoxy group.

C-N and C=N stretching within the pyrimidine ring.

C-Cl and C-I stretching.

C-O stretching of the methoxy group.

These theoretical frequencies are often scaled by a known factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This correlation allows for the confident assignment of bands observed in experimental IR and Raman spectroscopy. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. wuxiapptec.com

For this compound, the electron-withdrawing halogen atoms (Cl and I) and the electron-donating methoxy group would influence the energies of the frontier orbitals. DFT calculations would provide specific energy values for the HOMO, LUMO, and the resulting energy gap, which can be used to compare its potential reactivity with other related compounds. scielo.org.mx

Table 2: Example Frontier Orbital Energies and Energy Gaps for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate | -6.89 | -1.13 | 5.76 |

| 2,6-Diaminopyrimidin-4-yl benzenesulfonate | -6.54 | -0.99 | 5.55 |

| 2-chloro-5-nitropyridine | -8.11 | -3.81 | 4.30 |

Data sourced from studies on similar heterocyclic compounds to illustrate typical values. nih.govresearchgate.net

The spatial distribution of the electron density in the HOMO and LUMO orbitals provides insight into the sites of chemical reactions and intramolecular charge transfer. researchgate.net In a typical analysis of a substituted pyrimidine, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. nih.govbeilstein-journals.org

For this compound, one would expect the HOMO to have significant density on the pyrimidine ring and the oxygen atom of the methoxy group, reflecting their electron-donating character. The LUMO would likely be distributed over the pyrimidine ring and influenced by the electron-withdrawing chloro and iodo substituents. An electronic transition, such as by absorption of UV-Vis light, would involve the transfer of electron density from the HOMO to the LUMO, representing an intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnanobioletters.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnanobioletters.com

The MEP map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

Blue: Regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. Positive potential (blue) would be expected around the hydrogen atoms of the methoxy group. The halogen atoms, particularly iodine, may exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, which is a key feature in halogen bonding interactions. researchgate.net

Identification of Electrostatic Potential Regions and Reactive Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the molecular electrostatic potential (MEP), which maps regions of positive and negative potential onto the electron density surface. These maps are crucial for identifying electrophilic and nucleophilic sites.

The pyrimidine ring is inherently electron-deficient (a π-deficient heterocycle). smolecule.com This deficiency is amplified by the presence of two highly electronegative halogen atoms, chlorine and iodine. The iodine atom at the C5 position and the chlorine atom at the C2 position act as strong electron-withdrawing groups, which significantly enhances the electrophilicity of the pyrimidine ring, particularly at the carbon atoms to which they are attached. smolecule.com

Conversely, the methoxy group at the C4 position is an electron-donating group through resonance, which modulates the electron density of the ring system. smolecule.com Theoretical studies on similar pyrimidine derivatives using Hirshfeld surface analysis reveal the distribution of electrostatic potential. researchgate.netnih.gov Regions of positive potential (blue on an MEP map) are typically found around the hydrogen atoms and, significantly, on the halogen atoms (the σ-hole), indicating sites susceptible to nucleophilic attack. Regions of negative potential (red on an MEP map) are concentrated around the nitrogen atoms of the pyrimidine ring, making them likely sites for electrophilic attack or coordination. researchgate.net

The interplay of these substituent effects creates a unique electronic environment. The C2 and C4 positions are primary sites for nucleophilic aromatic substitution (SNAr), a key reaction for this class of compounds. shu.ac.uk Computational models predict that the electron-withdrawing nature of the iodine and chlorine atoms makes the attached carbons highly electrophilic and thus prone to attack by nucleophiles. smolecule.com

Table 1: Predicted Reactive Sites in this compound Based on Electrostatic Potential Analysis

| Site | Type of Reactivity | Computational Justification |

| C2 Carbon | Electrophilic | Attached to an electron-withdrawing chlorine atom, creating a significant positive partial charge. smolecule.com |

| C4 Carbon | Electrophilic | Although modulated by the methoxy group, it remains a site for nucleophilic attack. |

| C5 Carbon | Electrophilic | Attached to an electron-withdrawing iodine atom. smolecule.com |

| Iodine Atom | Electrophilic (σ-hole) | Positive electrostatic potential on the outer region of the iodine atom, making it a halogen bond donor. nih.gov |

| Ring Nitrogen Atoms | Nucleophilic/Basic | High electron density and negative electrostatic potential make them sites for protonation or metal coordination. researchgate.net |

Non-Covalent Interaction (NCI) Analysis and Supramolecular Chemistry

Non-covalent interactions are fundamental to understanding the crystal packing, solubility, and biological activity of this compound and its derivatives. NCI analysis, often visualized through Hirshfeld surfaces, reveals the type and significance of these weak forces in building supramolecular architectures. researchgate.netnih.gov

Halogen Bonding Interactions

A key non-covalent interaction for this molecule is the halogen bond. This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site like a lone pair on a nitrogen or oxygen atom. nih.gov The iodine atom, being large and polarizable, is an excellent halogen bond donor. nih.gov In related chloro-iodo-pyrimidine derivatives, the iodine at position 5 has been shown to be crucial for enhancing halogen bonding interactions with target proteins, which can be a critical factor in medicinal chemistry applications.

Computational studies on similar structures show that these interactions are highly directional and can significantly influence crystal packing. For instance, in the crystal lattice of 4,6-dichloro-5-methoxypyrimidine, short Cl···N contacts (3.09–3.10 Å) are observed, which stabilize the crystal structure. The stronger σ-hole on the iodine atom of this compound would be expected to form even more robust halogen bonds, playing a dominant role in its supramolecular chemistry.

Hydrogen Bonding and Other Weak Interactions in Crystal Lattices of Derivatives

Beyond halogen bonds, hydrogen bonds and other weak interactions are vital for stabilizing the crystal lattices of derivatives of this compound. While the parent molecule lacks strong hydrogen bond donors, derivatives that introduce amine or hydroxyl groups can participate in extensive hydrogen bonding networks.

Table 2: Summary of Potential Non-Covalent Interactions in the Supramolecular Chemistry of this compound Derivatives

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | Iodine/Chlorine (σ-hole) | Nitrogen/Oxygen lone pairs | Directs crystal packing, crucial for ligand-protein binding. nih.gov |

| Hydrogen Bonding | C-H, N-H (in derivatives) | Nitrogen, Oxygen, Chlorine | Formation of dimers and extended networks, stabilization of crystal lattice. nih.govresearchgate.net |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Contributes to crystal stability through stacking of aromatic systems. researchgate.net |

| Van der Waals Forces | Entire Molecule | Entire Molecule | General attractive forces contributing to molecular packing. smolecule.com |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most favorable reaction pathways and predict selectivity.

Transition State Analysis for Key Transformations

Key transformations for this molecule often involve nucleophilic aromatic substitution (SNAr), where the chlorine or iodine atom is displaced by a nucleophile. Transition state analysis allows for the quantitative study of the energy barriers (activation energies) associated with these reactions.

Prediction of Reaction Pathways and Selectivity

Computational modeling can effectively predict reaction pathways and selectivity by comparing the activation energies of competing reaction channels. For this compound, a primary question is the regioselectivity of nucleophilic attack: does it occur at C2 (displacing chloride) or C5 (displacing iodide)?

Studies on similar pyrimidines provide valuable clues. The methoxy group at C4 is known to enhance the rate of nucleophilic substitution at the C2 position. The high reactivity of the chloro substituent is also a known factor. shu.ac.uk Computational models would typically predict that the C2 position is the more likely site of attack due to the electronic activation by both adjacent ring nitrogens. By calculating the energy profiles for attack at both C2 and C5, a clear prediction of the major product can be made. These models can also account for the influence of the solvent and the nature of the nucleophile, providing a comprehensive picture of the reaction's selectivity. bris.ac.uk For instance, a zinc chloride catalyst has been used in three-component coupling reactions to synthesize 4,5-disubstituted pyrimidine derivatives, indicating that Lewis acids can be modeled to predict their influence on reaction pathways. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Chloro-5-iodo-4-methoxypyrimidine and its derivatives is a cornerstone for accessing a wide array of more complex molecules. Current research is actively pursuing more environmentally friendly and efficient synthetic routes.

One established method for the synthesis of a related compound, 5-iodo-4-methoxypyrimidine (B2409281), involves the treatment of 4-chloro-5-iodopyrimidine (B1631505) with sodium methoxide (B1231860) in methanol (B129727) at room temperature. semanticscholar.orgmdpi.com This nucleophilic aromatic substitution (SNAr) reaction proceeds in good yields and provides a foundation for further derivatization. semanticscholar.orgmdpi.com For instance, the resulting 5-iodo-4-methoxypyrimidine can be converted to a stannyl (B1234572) pyrimidine (B1678525), which is a key intermediate for palladium-catalyzed cross-coupling reactions. semanticscholar.org

Future efforts in this area are likely to focus on several key aspects:

Greener Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents.

Catalytic Approaches: Developing catalytic methods to reduce the amount of stoichiometric reagents and byproducts.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

A related synthesis of 2-amino-4-iodo-6-methoxypyrimidine (B110972) starts from commercially available 2-amino-4-chloro-6-methoxypyrimidine, which is treated with hydroiodic acid. nih.gov This highlights the potential for direct halogen exchange reactions to introduce the iodine atom.

Exploration of New Catalytic Transformations for Derivatization

The derivatization of this compound is crucial for creating diverse molecular libraries for various applications. The presence of two distinct halogen atoms (chlorine and iodine) at positions 2 and 5, respectively, allows for selective functionalization through various cross-coupling reactions.

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the iodinated position. semanticscholar.org For example, 5-iodo-4-methoxypyrimidine has been successfully coupled with stannyl pyrimidines using a palladium catalyst to generate more complex heterocyclic systems. semanticscholar.org

Emerging trends in this field include:

Novel Catalysts: The development of more active and selective catalysts, including those based on earth-abundant metals, to replace precious metals like palladium.

C-H Activation: Direct functionalization of C-H bonds on the pyrimidine ring offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is a significant area of research.

The reactivity of the chloro and iodo substituents can be selectively exploited. The greater reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles allows for selective coupling at the 5-position while leaving the 2-chloro group intact for subsequent transformations.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.org The application of these technologies to the synthesis and derivatization of this compound is a promising area of future research.

Key benefits of integrating flow chemistry include:

Improved Safety: Handling of hazardous reagents and intermediates is safer in closed-loop flow systems. beilstein-journals.org

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities. beilstein-journals.org

Rapid Optimization: Automated systems allow for high-throughput screening of reaction conditions, accelerating the optimization process.

Scalability: Reactions developed in flow can often be scaled up more easily and predictably than batch processes.

For instance, the synthesis of pyrimidine derivatives often involves multi-step sequences that could be streamlined into a continuous flow process. amazonaws.com This would enable the on-demand synthesis of specific derivatives and facilitate the creation of large compound libraries for screening purposes.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. acs.org These methods can be used to predict the properties and reactivity of novel derivatives of this compound before they are synthesized in the lab.

Computational approaches can be applied to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. acs.orgnih.gov

Design Novel Derivatives: By modeling the interaction of different substituents with the pyrimidine core, it is possible to design new derivatives with specific electronic and steric properties.

Screen for Biological Activity: Molecular docking and other computational screening techniques can be used to predict the binding affinity of novel derivatives to specific biological targets.

For example, understanding the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and potential for charge transfer interactions, which are crucial for designing materials with specific electronic properties. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides valuable information about reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of reactions involving pyrimidine derivatives.

Techniques that are particularly relevant include:

In-situ NMR Spectroscopy: Provides detailed structural information about reactants, intermediates, and products as the reaction progresses.

In-situ IR and Raman Spectroscopy: Can be used to monitor the formation and consumption of functional groups during a reaction.

Mass Spectrometry: Allows for the detection of reaction intermediates and byproducts, even at very low concentrations.

The integration of these techniques with flow chemistry systems allows for continuous, real-time analysis of the reaction stream, enabling precise control and optimization of the synthetic process. beilstein-journals.org For example, monitoring the disappearance of the starting material and the appearance of the product can be used to determine the optimal residence time in a flow reactor.

Q & A

Q. Key Considerations :

Q. Table 1: Synthetic Optimization Parameters

| Step | Reagent/Condition | Yield Range | Key Reference |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6 hr | 60–75% | |

| Iodination | NIS, DMF, 80°C, 12 hr | 45–60% | |

| Methoxylation | NaOMe/MeOH, N₂, 50°C, 4 hr | 70–85% |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, safety goggles, and N95 masks to avoid inhalation of fine particles .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Waste Disposal : Halogenated waste must be segregated and treated via neutralization (e.g., sodium bicarbonate) before disposal .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Slow evaporation of acetonitrile or ethanol solutions yields diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for heavy atoms (e.g., iodine).

- Analysis :

- Short intermolecular interactions (e.g., Cl···N, 3.09–3.10 Å) stabilize crystal packing .

- Methoxy group orientation impacts hydrogen bonding; refine using SHELXL with riding models for H-atoms .

Q. Table 2: Crystallographic Data for Analogous Compounds

| Compound | Space Group | Cl···N Distance (Å) | Reference |

|---|---|---|---|

| 4,6-Dichloro-5-methoxypyrimidine | P2₁/c | 3.094 |

Advanced: How do selective substitution reactions at the 2-chloro position enable functionalization of this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) :

- Metal-Catalyzed Cross-Coupling :

- Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF .

Q. Key Insight :

- Steric hindrance from the 5-iodo group directs substitution to the 2-position.

Advanced: What methodologies assess the bioactivity of this compound in drug discovery?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target enzymes (e.g., kinases, lipoxygenases) using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake Studies :

- Radiolabel the compound with ¹²⁵I and track uptake in cancer cell lines (e.g., HeLa) via scintillation counting .

- In Vivo Efficacy :

- Test anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) .

Data Contradictions: How to address discrepancies in reported yields for pyrimidine halogenation?

Methodological Answer:

- Root Causes :

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.